2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a versatile compound with a unique structure that allows for extensive applications in various fields of scientific research. This compound is particularly noted for its potential in drug development and catalysis.
Preparation Methods
The synthesis of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-methoxy-2-hydroxybenzaldehyde with aminothiazole moieties. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry and catalysisAdditionally, it is used in industrial processes for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactive nature is attributed to its ability to chelate metal ions, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide include other benzothiazole derivatives and hydrazides. These compounds share structural similarities but may differ in their specific functional groups and bioactive properties. The uniqueness of 2-methoxy-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide lies in its dual methoxy and benzothiazole functionalities, which contribute to its diverse applications.
Properties
IUPAC Name |
2-methoxy-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-21-10-7-8-12-14(9-10)23-16(17-12)19-18-15(20)11-5-3-4-6-13(11)22-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIHLGCFIXAMBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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